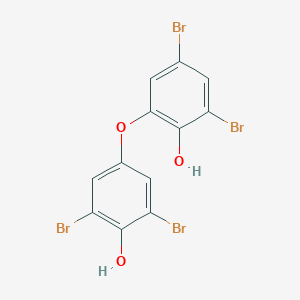
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol is a polybrominated diphenyl ether compound. It is characterized by the presence of multiple bromine atoms and a phenol group, making it a significant compound in various chemical and biological studies. This compound is often derived from marine organisms, particularly sponges, and has been studied for its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method includes the bromination of 2,4-dibromophenol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be selectively reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenolic compounds.
Substitution: Phenolic compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol involves its interaction with cellular components. The compound can inhibit the growth of bacteria by disrupting cell wall synthesis and interfering with essential enzymatic processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol with similar antibacterial properties.
2,6-Dibromophenol: Another brominated phenol with distinct chemical reactivity.
3,5-Dibromo-4-hydroxybenzyl alcohol: A related compound with different biological activities
Uniqueness
2,4-Dibromo-6-(3,5-dibromo-4-hydroxyphenoxy)phenol is unique due to its multiple bromine atoms and the presence of a phenoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H6Br4O3 |
|---|---|
Molecular Weight |
517.79 g/mol |
IUPAC Name |
2,6-dibromo-4-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O3/c13-5-1-7(14)12(18)10(2-5)19-6-3-8(15)11(17)9(16)4-6/h1-4,17-18H |
InChI Key |
QWAHJFBSOMURAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)
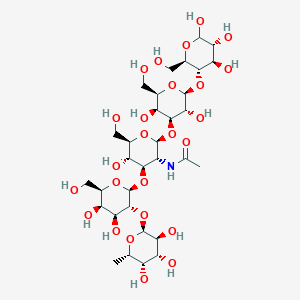
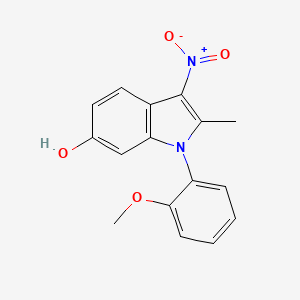
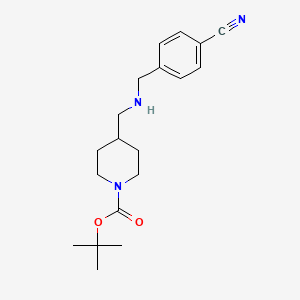
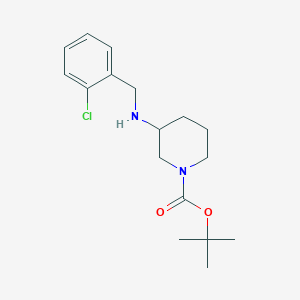
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)
![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)
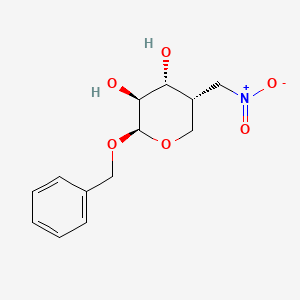
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

